Cas no 57816-97-4 (7-Isopropyl-1H-indole-2,3-dione)

7-Isopropyl-1H-indole-2,3-dione is a substituted isatin derivative characterized by the presence of an isopropyl group at the 7-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceutical agents. Its structural features, including the reactive 2,3-dione moiety, enable participation in condensation, nucleophilic addition, and cyclization reactions. The isopropyl substituent enhances lipophilicity, potentially influencing binding affinity in bioactive molecules. This compound is of interest in medicinal chemistry for its role in synthesizing analogs with potential biological activity. High-purity grades are available for research applications, ensuring reproducibility in synthetic workflows.
7-Isopropyl-1H-indole-2,3-dione structure
57816-97-4 structure
商品名:7-Isopropyl-1H-indole-2,3-dione
CAS番号:57816-97-4
MF:C11H11NO2
メガワット:189.21054
MDL:MFCD09737499
CID:344059
PubChem ID:12272793

7-Isopropyl-1H-indole-2,3-dione 化学的及び物理的性質

名前と識別子

    • 1H-Indole-2,3-dione, 7-(1-methylethyl)-
    • 7-Isopropylisatin
    • 7-propan-2-yl-1H-indole-2,3-dione
    • F88094
    • 7-Isopropyl-1H-indole-2,3-dione
    • DTXSID70483508
    • XWJSENVAAAAHBN-UHFFFAOYSA-N
    • 7-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione
    • EN300-131650
    • MFCD09737499
    • SCHEMBL4197216
    • SB64150
    • 57816-97-4
    • AKOS000148043
    • 7-Isopropylindoline-2,3-dione
    • ALBB-030911
    • MDL: MFCD09737499
    • インチ: InChI=1S/C11H11NO2/c1-6(2)7-4-3-5-8-9(7)12-11(14)10(8)13/h3-6H,1-2H3,(H,12,13,14)
    • InChIKey: XWJSENVAAAAHBN-UHFFFAOYSA-N
    • ほほえんだ: CC(C1=C2C(C(=O)C(=O)N2)=CC=C1)C

計算された属性

  • せいみつぶんしりょう: 189.07903
  • どういたいしつりょう: 189.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • PSA: 46.17

7-Isopropyl-1H-indole-2,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I873468-100mg
7-Isopropyl-1H-indole-2,3-dione
57816-97-4
100mg
$115.00 2023-05-18
TRC
I873468-500mg
7-Isopropyl-1H-indole-2,3-dione
57816-97-4
500mg
$345.00 2023-05-18
Chemenu
CM240446-1g
7-Isopropylindoline-2,3-dione
57816-97-4 95%+
1g
$*** 2023-05-30
Enamine
EN300-131650-50mg
7-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione
57816-97-4 95.0%
50mg
$100.0 2023-09-30
Enamine
EN300-131650-10000mg
7-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione
57816-97-4 95.0%
10000mg
$1540.0 2023-09-30
Enamine
EN300-131650-500mg
7-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione
57816-97-4 95.0%
500mg
$334.0 2023-09-30
abcr
AB529265-250mg
7-Isopropyl-1H-indole-2,3-dione; .
57816-97-4
250mg
€134.10 2025-03-19
Enamine
EN300-131650-2500mg
7-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione
57816-97-4 95.0%
2500mg
$674.0 2023-09-30
Ambeed
A713397-1g
7-Isopropylindoline-2,3-dione
57816-97-4 97%
1g
$141.0 2024-04-18
A2B Chem LLC
AG98685-1g
7-(Propan-2-yl)-2,3-dihydro-1h-indole-2,3-dione
57816-97-4 97%
1g
$103.00 2024-04-19

7-Isopropyl-1H-indole-2,3-dione 関連文献

7-Isopropyl-1H-indole-2,3-dioneに関する追加情報

Professional Introduction to 7-Isopropyl-1H-indole-2,3-dione (CAS No. 57816-97-4)

7-Isopropyl-1H-indole-2,3-dione, identified by its Chemical Abstracts Service (CAS) number 57816-97-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, featuring an indole core with substituent groups, has garnered considerable attention due to its versatile structural framework and potential biological activities. The indole scaffold, a prominent motif in natural products and pharmacologically active agents, lends itself to diverse functionalization, making 7-Isopropyl-1H-indole-2,3-dione a valuable intermediate in drug discovery and material science applications.

The structural uniqueness of 7-Isopropyl-1H-indole-2,3-dione arises from the presence of a carbonyl group at the 2-position and another at the 3-position of the indole ring, coupled with an isopropyl substituent at the 7-position. This arrangement creates a molecular system that can engage in multiple types of interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic effects. Such features are often exploited in the design of molecules with enhanced binding affinity and selectivity towards specific enzymes or receptors.

In recent years, significant advancements have been made in understanding the pharmacological profile of indole derivatives. Studies have highlighted the potential of compounds like 7-Isopropyl-1H-indole-2,3-dione as modulators of various biological pathways. For instance, research has demonstrated its inhibitory effects on certain enzymes implicated in inflammatory responses and metabolic disorders. The dual functionality provided by the carbonyl groups allows for further derivatization, enabling the synthesis of libraries of analogs with tailored properties for therapeutic applications.

The synthesis of 7-Isopropyl-1H-indole-2,3-dione typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions. The introduction of the isopropyl group at the 7-position can be achieved through various methods, such as alkylation or Grignard reactions, depending on the synthetic strategy employed. The precision required in these synthetic steps underscores the importance of high-purity reagents and controlled reaction conditions to ensure optimal yields and minimal side products.

The chemical reactivity of 7-Isopropyl-1H-indole-2,3-dione makes it a versatile building block for more complex molecules. Its ability to undergo nucleophilic addition reactions at the carbonyl groups allows for the introduction of diverse substituents, expanding its utility in medicinal chemistry. Additionally, the indole ring can participate in metal-catalyzed cross-coupling reactions, enabling further diversification of its structural framework. These attributes make it an attractive candidate for fragment-based drug design and library screening initiatives.

The pharmacological evaluation of 7-Isopropyl-1H-indole-2,3-dione has revealed promising activities in preclinical models. Notably, studies have indicated its potential as an anti-inflammatory agent by modulating key signaling pathways involved in immune responses. Furthermore, its structural similarity to known bioactive molecules suggests that it may exhibit additional therapeutic effects upon further optimization. These findings underscore the importance of continued research into this compound and its derivatives.

In conclusion, 7-Isopropyl-1H-indole-2,3-dione (CAS No. 57816-97-4) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features and diverse biological activities make it a valuable asset for scientists exploring new therapeutic strategies. As our understanding of molecular interactions evolves, compounds like this continue to play a crucial role in advancing drug discovery efforts worldwide.

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Amadis Chemical Company Limited
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